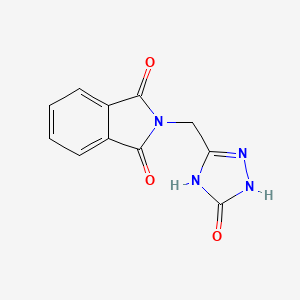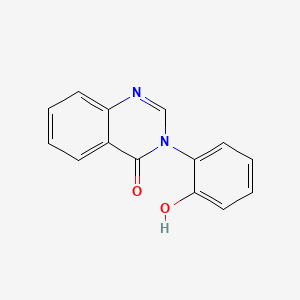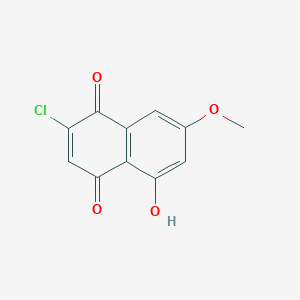
1,4-Naphthalenedione, 2-chloro-5-hydroxy-7-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedione, 2-chloro-5-hydroxy-7-methoxy- is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities. This compound is structurally characterized by the presence of a chlorine atom at the 2-position, a hydroxyl group at the 5-position, and a methoxy group at the 7-position of the naphthalenedione core. These modifications confer unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-naphthoquinone derivatives, including 1,4-Naphthalenedione, 2-chloro-5-hydroxy-7-methoxy-, typically involves the functionalization of the naphthoquinone core. One common method is the halogenation of 1,4-naphthoquinone, followed by hydroxylation and methoxylation. For instance, the chlorination of 1,4-naphthoquinone can be achieved using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions. Subsequent hydroxylation and methoxylation can be carried out using appropriate reagents such as sodium hydroxide and dimethyl sulfate, respectively .
Industrial Production Methods
Industrial production of 1,4-Naphthalenedione, 2-chloro-5-hydroxy-7-methoxy- may involve large-scale halogenation, hydroxylation, and methoxylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthalenedione, 2-chloro-5-hydroxy-7-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia (NH₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Medicine: Investigated for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The biological activity of 1,4-Naphthalenedione, 2-chloro-5-hydroxy-7-methoxy- is primarily attributed to its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, particularly in cancer cells. The compound also interacts with various molecular targets, including enzymes involved in cellular redox regulation and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its broad spectrum of biological activities.
2-Bromo-5-hydroxy-1,4-naphthoquinone: Another halogenated derivative with similar antimicrobial properties.
2-Chloro-5,8-dihydroxy-1,4-naphthoquinone: Exhibits strong antifungal activity.
Uniqueness
1,4-Naphthalenedione, 2-chloro-5-hydroxy-7-methoxy- is unique due to the specific combination of chlorine, hydroxyl, and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
95393-67-2 |
|---|---|
Molekularformel |
C11H7ClO4 |
Molekulargewicht |
238.62 g/mol |
IUPAC-Name |
2-chloro-5-hydroxy-7-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7ClO4/c1-16-5-2-6-10(8(13)3-5)9(14)4-7(12)11(6)15/h2-4,13H,1H3 |
InChI-Schlüssel |
ZOTGXIRMHAPBKZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=C1)O)C(=O)C=C(C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


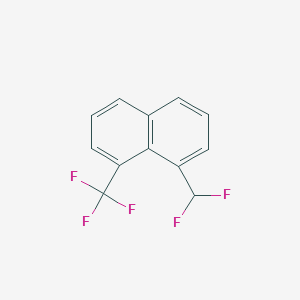
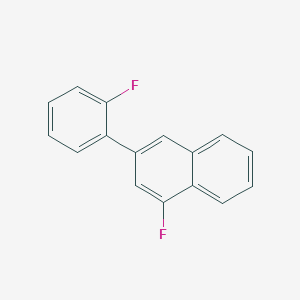

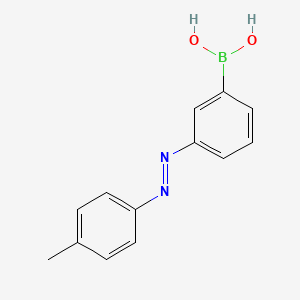
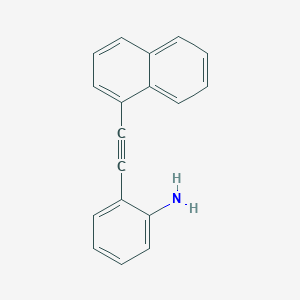
![2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane](/img/structure/B11868502.png)
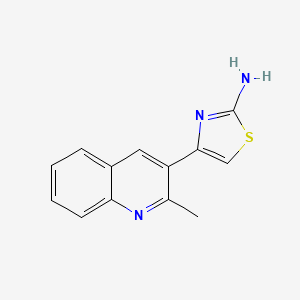
![6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11868517.png)
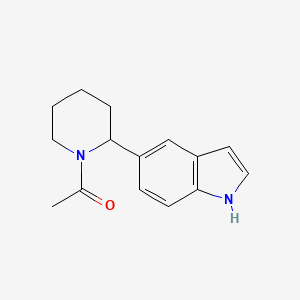
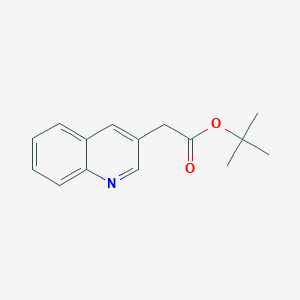
![4-[(1H-Indole-3-carbonyl)amino]butanoic acid](/img/structure/B11868557.png)
![Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B11868558.png)
